![molecular formula C24H24ClN3O3S B2469158 N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide CAS No. 402946-91-2](/img/structure/B2469158.png)

N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

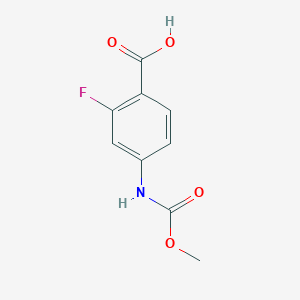

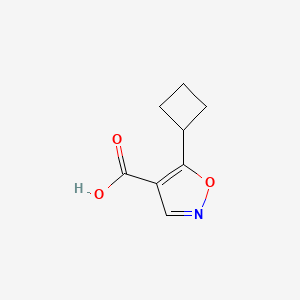

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It contains a 4-acetylpiperazin-1-yl group and a 1,2-dihydroacenaphthylen-1-yl group, both attached to the nitrogen of the sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group, a 4-acetylpiperazin-1-yl group, and a 1,2-dihydroacenaphthylen-1-yl group . The exact 3D conformation would depend on the specific stereochemistry at each chiral center, if any.Chemical Reactions Analysis

Sulfonamides, in general, are quite stable and resistant to hydrolysis and oxidation . They can undergo reactions at the sulfur or the nitrogen, such as displacement of the nitrogen by amines or reaction with bases to form sulfonate salts .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Sulfonamides are typically crystalline solids at room temperature, and many are soluble in water due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Specifically, derivatives of N-4 piperazinyl ciprofloxacin have been synthesized and tested against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. These derivatives demonstrated broad antibacterial activity, with MIC (minimum inhibitory concentration) values ranging from 0.06 to 42.23 µg/mL. Notably, some hybrids exhibited remarkable antibacterial activity, surpassing that of standard ciprofloxacin .

Antifungal Activity

In addition to antibacterial effects, certain derivatives of this compound also showed comparable antifungal activity against Candida albicans. For instance, compounds 2c, 2e, 5c, and 5e exhibited MIC values ranging from 2.03 to 3.89 µg/mL, similar to the antifungal drug ketoconazole. These findings highlight the potential dual action against both bacterial and fungal pathogens .

DNA Gyrase Inhibition

DNA gyrase is an essential enzyme involved in bacterial DNA replication and repair. Some ciprofloxacin hybrids, including those derived from our compound, demonstrated inhibitory activity against DNA gyrase. These hybrids could serve as potential molecular targets for combating bacterial infections. Docking studies confirmed their ability to form stable complexes with the active site of DNA gyrase .

Antibiotic Hybrid Strategy

The compound’s structural features make it suitable for antibiotic hybrid development. By linking existing antibiotics with different targets into a single molecule, researchers can create hybrids that inhibit multiple targets simultaneously. This approach enhances potency against drug-resistant strains, broadens the spectrum of activity, and reduces the risk of bacterial resistance .

Norfloxacin Analogues

Researchers have also explored analogues of norfloxacin, incorporating the piperazinyl moiety. These analogues were designed, synthesized, and evaluated for their antimicrobial properties. Investigating the structure-activity relationship of these compounds provides valuable insights for drug development .

Acetylcholinesterase Inhibition

While not directly related to antibacterial properties, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed as acetylcholinesterase inhibitors (AChEIs). These compounds may find applications in neurological disorders and cognitive function research .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O3S/c1-16(29)27-12-14-28(15-13-27)24-21-7-3-5-17-4-2-6-20(22(17)21)23(24)26-32(30,31)19-10-8-18(25)9-11-19/h2-11,23-24,26H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDNPQUXDMYGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)

![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)